4-Chloro-3-(diethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-3-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)10-7-8(11(13)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDHXSUVJUXRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(diethylsulfamoyl)benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine and sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 4-Chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent.
Sulfonation: The amino group is then reacted with diethylamine and sulfuryl chloride to introduce the diethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-Chloro-3-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 4-chloro-3-(diethylsulfamoyl)benzamide lies in its diethylsulfamoyl moiety, which distinguishes it from related compounds. Below is a comparison with structurally analogous sulfamoyl benzamides:
Pharmacological Activity Comparison
- Anticancer Activity: this compound analogs (e.g., SGK-266) exhibit pro-apoptotic activity against melanoma cell lines (MDA-MB-435), with growth inhibition of 3.7% at 10 µM and IC₅₀ values of 85–95 µM. Vismodegib shows potent inhibition of the Hedgehog pathway (SMO receptor) with IC₅₀ values in the nanomolar range and efficacy in medulloblastoma models. Indapamide thiourea derivatives (e.g., compound 29) demonstrate carbonic anhydrase inhibition (IC₅₀ = 0.72–1.60 µM against hCA I, II, IX, XII), linking sulfamoyl groups to dual anticancer-enzyme targeting.
Enzyme Inhibition :
Physicochemical Properties
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Sulfamoyl Benzamides
Table 2: Enzyme Inhibition Profiles
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Chloro-3-(diethylsulfamoyl)benzamide, and how can reaction yields be optimized?
- Answer : Synthesis typically involves sequential functionalization of the benzamide core. A common route includes:
Chlorination at the 4-position of 3-sulfamoylbenzamide using reagents like POCl₃ or SOCl₂ under reflux .
Diethylsulfamoylation via nucleophilic substitution with diethylamine in anhydrous solvents (e.g., DCM or THF) at 0–5°C to minimize side reactions .
- Optimization : Control reaction stoichiometry (1:1.2 molar ratio of benzamide precursor to sulfamoyl chloride), use inert atmospheres to prevent hydrolysis, and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted benzene) and diethyl sulfonamide groups (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₄ClN₂O₃S: ~313.04 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition) with positive controls like donepezil .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Solubility : Measure logP via shake-flask method (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
- Answer :
- Modify Substituents : Replace the diethyl group with cyclic amines (e.g., piperidine) to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl to improve lipophilicity and target binding .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like SMO receptors or kinases .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Answer :
- Assay Validation : Ensure consistency in cell line viability (e.g., passage number <20) and reagent batch .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values. Replicate experiments ≥3 times .
- Mechanistic Follow-Up : Use Western blotting to confirm target modulation (e.g., Hedgehog pathway proteins like Gli1) if activity varies .
Q. What advanced crystallographic methods are recommended for elucidating the compound’s 3D structure?
- Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix). Use SHELX-TL for refinement .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the sulfonamide group .
- Twinned Data Refinement : For challenging crystals, apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .
Q. How can computational chemistry predict metabolic pathways and toxicity risks?
- Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., diethyl group → N-deethylation) .
- Toxicity Screening : Run in silico models (e.g., ProTox-II) to assess hepatotoxicity risk based on structural alerts (e.g., sulfonamide hypersensitivity) .
Methodological Considerations
Q. What strategies improve reproducibility in scaled-up synthesis?
- Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
- Quality Control : Set HPLC purity thresholds (>98%) with C18 columns (mobile phase: acetonitrile/0.1% TFA) .
Q. How do researchers validate target engagement in cellular models?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound (10 µM, 1 hr), lyse, and quantify target protein stability after heat shock .
- SPR/Biacore : Measure binding kinetics (KD) between the compound and immobilized recombinant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
